PCPr (hydrochloride)

Vue d'ensemble

Description

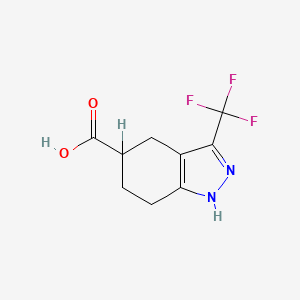

PCPr (hydrochloride) is a compound derived from phencyclidine (PCP). It is the propyl analog of the psychoactive compound eticyclidine . It is known to be a drug of abuse . The physiological and pharmacological characteristics of this compound have been poorly studied .

Molecular Structure Analysis

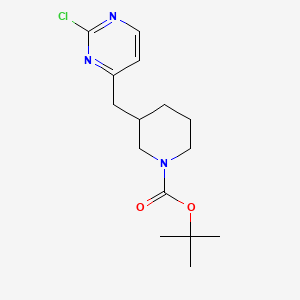

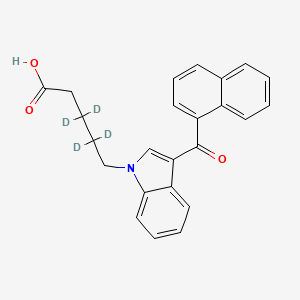

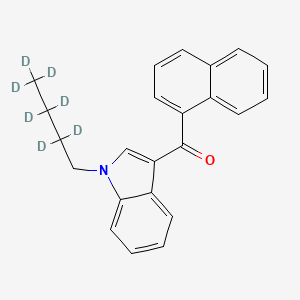

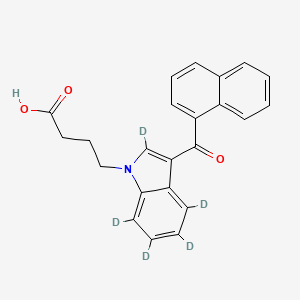

The molecular formula of PCPr (hydrochloride) is C15H24ClN . The InChI string isInChI=1S/C15H23N.ClH/c1-2-13-16-15 (11-7-4-8-12-15)14-9-5-3-6-10-14;/h3,5-6,9-10,16H,2,4,7-8,11-13H2,1H3;1H . The Canonical SMILES is CCCNC1 (CCCCC1)C2=CC=CC=C2.Cl . Physical And Chemical Properties Analysis

The molecular weight of PCPr (hydrochloride) is 253.81 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 253.1597275 g/mol . The topological polar surface area is 12 Ų .Applications De Recherche Scientifique

1. Environmental Contamination and Bioremediation

Pentachlorophenol (PCP), related to PCPr hydrochloride, is an environmental contaminant found in soil and groundwater due to its use in wood preservatives, pesticides, and other applications. Studies focus on its bioremediation using various methods:

- A study by Yang and Lee (2008) explored the bioremediation of PCP-contaminated groundwater using immobilized Sphingomonas cells in a bioreactor system, finding efficient PCP degradation and suggesting this approach for long-term groundwater treatment (Yang & Lee, 2008).

- Another study by Cai and Xun (2002) detailed the genes involved in PCP degradation in Sphingobium chlorophenolicum, contributing to the understanding of bacterial mechanisms in bioremediation (Cai & Xun, 2002).

2. Molecular Biology and Chemistry

Research in molecular biology and chemistry also highlights applications of PCPr hydrochloride and related compounds:

- Research by Hayes et al. (2014) provided insights into the crystal structures of the inducer-binding domain of the PcpR gene regulator from Sphingobium chlorophenolicum, which is responsible for activating genes involved in polychlorophenol degradation (Hayes et al., 2014).

- Studies on the hydrolysis of PCP-supported Rhenium(V) acetates by Kosanovich, Shih, and Ozerov (2018) expanded the understanding of chemical reactions and interactions involving PCPr-related compounds (Kosanovich, Shih, & Ozerov, 2018).

3. Analytical Chemistry and Toxicology

PCPr hydrochloride and similar compounds are subjects of interest in analytical chemistry and toxicology:

- A study by Turci et al. (2010) developed a method for determining concentrations of PCBs and OCPs, including PCP, in serum samples, which are important for understanding environmental exposure and health risks (Turci et al., 2010).

Orientations Futures

The future directions for research on PCPr (hydrochloride) could involve further studies on its physiological and pharmacological characteristics, given that they are currently poorly understood . Additionally, research could focus on its potential therapeutic uses, similar to other derivatives of phencyclidine (PCP) .

Propriétés

IUPAC Name |

1-phenyl-N-propylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N.ClH/c1-2-13-16-15(11-7-4-8-12-15)14-9-5-3-6-10-14;/h3,5-6,9-10,16H,2,4,7-8,11-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGNSXPOHRQRDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1(CCCCC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PCPr (hydrochloride) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate](/img/structure/B594078.png)